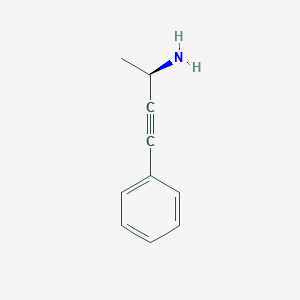
(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It consists of a phosphonium core bonded to three 2,4,6-trimethoxyphenyl groups and an aminopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide typically involves the reaction of tris(2,4,6-trimethoxyphenyl)phosphine with 3-bromopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
Reactants: Tris(2,4,6-trimethoxyphenyl)phosphine and 3-bromopropylamine.
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
Purification: The product is purified by recrystallization from ethanol or by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) in anhydrous solvents.
Complexation: Transition metal salts (e.g., palladium chloride) in solvents like acetonitrile or ethanol.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphonium salts.
Complexation: Metal-phosphine complexes.
科学研究应用
(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide has a wide range of applications in scientific research:
Biology: Employed in the derivatization of proteins for mass spectrometry analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of (3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide is primarily based on its ability to act as a strong Lewis base. The phosphine group can donate electron density to electrophilic centers, facilitating various catalytic processes. In biological systems, the aminopropyl group can interact with carboxyl groups on proteins, enabling specific derivatization for analytical purposes .
相似化合物的比较
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar structure but lacks the aminopropyl group.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups instead of trimethoxyphenyl groups.
Tris(2,4,6-trimethylphenyl)phosphine: Similar to tris(2,4,6-trimethoxyphenyl)phosphine but with methyl groups instead of methoxy groups.
Uniqueness
(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide is unique due to the presence of both the aminopropyl and trimethoxyphenyl groups. This combination provides enhanced solubility, reactivity, and the ability to form stable complexes with a variety of substrates, making it a versatile compound in both organic synthesis and analytical chemistry.
属性
CAS 编号 |
430427-57-9 |
|---|---|
分子式 |
C30H41BrNO9P |
分子量 |
670.5 g/mol |
IUPAC 名称 |
3-aminopropyl-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide |
InChI |
InChI=1S/C30H41NO9P.BrH/c1-32-19-13-22(35-4)28(23(14-19)36-5)41(12-10-11-31,29-24(37-6)15-20(33-2)16-25(29)38-7)30-26(39-8)17-21(34-3)18-27(30)40-9;/h13-18H,10-12,31H2,1-9H3;1H/q+1;/p-1 |
InChI 键 |
STJSBTRZNRACOY-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)[P+](CCCN)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
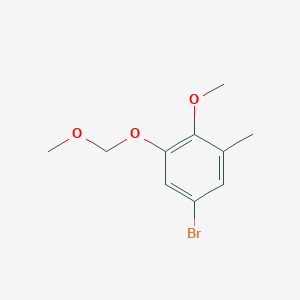
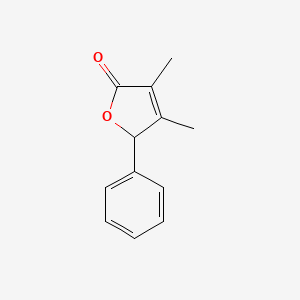
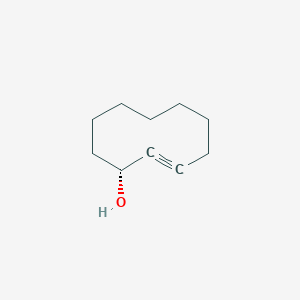
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
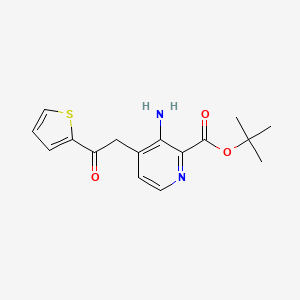
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)

![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

